molecular formula C14H13NO3S B8278310 3-Amino-4-(4-hydroxy-phenylsulfanyl)-benzoic acid methyl ester

3-Amino-4-(4-hydroxy-phenylsulfanyl)-benzoic acid methyl ester

Cat. No. B8278310
M. Wt: 275.32 g/mol
InChI Key: HTFFUPHLLYWJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915411B2

Procedure details

A suspension of the product of Example 113A (as a mono DMF adduct)(7.25 g, 19.23 mmol) ammonium chloride (1.54 g, 28.8 mmol) and iron powder (5.37 g, 96.15 mmol) in tetrahydrofuran (75 mL), water (25 mL) and ethanol (75 mL) was heated at reflux for 3 hours. The reaction was cooled to room temperature, and the mixture was filtered through a pad of celite, which was then washed with methanol, and the filtrate concentrated to a solid under vacuum. The residue was then dissolved in water (100 mL) and extracted with dichloromethane (2×50 mL). The combined organic extracts were washed with brine (25 mL), dried over magnesium sulfate, filtered, and concentrated under vacuum to provide the title compound as a white solid (4.2 g, 79%).
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
5.37 g
Type
catalyst
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7]([S:10][C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)=[C:6]([N+:18]([O-])=O)[CH:5]=1.CN(C=O)C.[Cl-].[NH4+]>O1CCCC1.O.C(O)C.[Fe]>[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7]([S:10][C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)=[C:6]([NH2:18])[CH:5]=1 |f:2.3|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)SC1=CC=C(C=C1)O)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
7.25 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5.37 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of celite, which
WASH
Type
WASH
Details
was then washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to a solid under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)SC1=CC=C(C=C1)O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.